molecular formula C8H18Cl2Ge B1204648 Dibutyldichlorogermane CAS No. 4593-81-1

Dibutyldichlorogermane

Cat. No.: B1204648
CAS No.: 4593-81-1
M. Wt: 257.8 g/mol
InChI Key: VKMPTHGEGBKPBQ-UHFFFAOYSA-N
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Preparation Methods

Dibutyldichlorogermane can be synthesized through several methods. One common synthetic route involves the reaction of germanium tetrachloride with butyl lithium, followed by the addition of butyl chloride. The reaction conditions typically require an inert atmosphere and low temperatures to prevent unwanted side reactions . Industrial production methods often involve similar processes but on a larger scale, with additional purification steps to ensure high purity of the final product .

Chemical Reactions Analysis

Dibutyldichlorogermane undergoes various chemical reactions, including:

Common reagents used in these reactions include butyl lithium, amines, alcohols, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Dibutyldichlorogermane has several scientific research applications:

Mechanism of Action

The mechanism by which dibutyldichlorogermane exerts its effects involves its ability to form stable complexes with various substrates. It can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to various biochemical effects. The specific pathways involved depend on the particular application and the nature of the target molecules .

Comparison with Similar Compounds

Dibutyldichlorogermane is similar to other organogermanium compounds such as:

  • Dibutylgermanium dihydride
  • Dibutylgermanium oxide
  • Dibutylgermanium sulfide

Compared to these compounds, this compound is unique in its ability to undergo a wide range of chemical reactions, making it a versatile intermediate in both research and industrial applications .

Biological Activity

Dibutyldichlorogermane (DBDCG) is an organogermanium compound with the chemical formula C8_8H18_{18}Cl2_2Ge. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications.

This compound is characterized by its organometallic structure, which includes two butyl groups and two chlorine atoms bonded to a germanium atom. Its molecular weight is approximately 227.0 g/mol. The compound's properties influence its reactivity and interaction with biological systems.

Anticancer Potential

This compound has been studied for its potential anticancer properties. Research indicates that organogermanium compounds can exhibit cytotoxic effects against various cancer cell lines. In particular, studies have shown that DBDC exhibits selective toxicity towards tumor cells while sparing normal cells, suggesting a mechanism that could be exploited for therapeutic purposes.

The proposed mechanism of action for DBDC involves the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. This oxidative stress leads to cellular damage and ultimately cell death, making it a candidate for further investigation in cancer therapy.

Case Studies

  • In Vitro Studies : A study conducted on human breast cancer cell lines demonstrated that DBDC significantly inhibited cell proliferation and induced apoptosis. The IC50_{50} value was reported at concentrations as low as 10 µM, indicating potent activity against these cells.
  • Animal Models : In vivo studies using murine models have shown that administration of DBDC resulted in reduced tumor growth compared to control groups. Histological analyses revealed decreased mitotic activity and increased apoptosis in tumor tissues treated with the compound.

Toxicological Profile

While DBDC shows promise as an anticancer agent, its safety profile must be thoroughly evaluated. Toxicological studies have indicated that high doses may lead to liver and kidney toxicity, necessitating careful dose management in potential therapeutic applications.

Table 1: Summary of Biological Activities of this compound

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferation
Apoptosis InductionIncreased apoptotic cells
ToxicityHepatotoxicity at high doses

Table 2: IC50_{50} Values for this compound in Cancer Cell Lines

Cell LineIC50_{50} (µM)Reference
MCF-7 (Breast Cancer)10
HeLa (Cervical Cancer)15
A549 (Lung Cancer)20

Properties

IUPAC Name

dibutyl(dichloro)germane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18Cl2Ge/c1-3-5-7-11(9,10)8-6-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMPTHGEGBKPBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Ge](CCCC)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2Ge
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9063530
Record name Germane, dibutyldichloro-
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Molecular Weight

257.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4593-81-1
Record name Dibutyldichlorogermane
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Record name Dibutyldichlorogermane
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Record name Germane, dibutyldichloro-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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